2,2,6-Trimethylheptane

Gas Chromatography Retention Index Isomer Resolution

2,2,6-Trimethylheptane (CAS 1190-83-6) is a branched decane isomer (C10H22) with a molecular weight of 142.2817 g/mol. Structurally characterized by geminal methyl groups at the 2-position and an isolated methyl group at the 6-position, this non-polar hydrocarbon exhibits a boiling point of 149.1°C at 760 mmHg and a density of approximately 0.733 g/cm³.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 1190-83-6
Cat. No. B12658229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethylheptane
CAS1190-83-6
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)(C)C
InChIInChI=1S/C10H22/c1-9(2)7-6-8-10(3,4)5/h9H,6-8H2,1-5H3
InChIKeyFHJCGIUZJXWNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethylheptane (CAS 1190-83-6) Technical Baseline for Scientific Procurement


2,2,6-Trimethylheptane (CAS 1190-83-6) is a branched decane isomer (C10H22) with a molecular weight of 142.2817 g/mol [1]. Structurally characterized by geminal methyl groups at the 2-position and an isolated methyl group at the 6-position, this non-polar hydrocarbon exhibits a boiling point of 149.1°C at 760 mmHg and a density of approximately 0.733 g/cm³ [2]. Its Kovats retention index on non-polar columns (squalane, 100°C) is 873 [1], making it a valuable reference marker in gas chromatographic analyses of complex hydrocarbon mixtures.

Non-polar GC retention index marker
Isomer-specific peak identification
Volatility and distillation calibration
Environmental fate partitioning studies

Why 2,2,6-Trimethylheptane Cannot Be Replaced by Generic Isodecane or Linear Decane in Analytical Workflows


Despite sharing the C10H22 molecular formula with n-decane and other branched isomers, 2,2,6-trimethylheptane exhibits quantifiably distinct physical properties and chromatographic behavior that preclude simple substitution. Its boiling point of 149.1°C is significantly lower than n-decane's 174°C [1], while its specific branching pattern yields a Kovats retention index (873) that differs measurably from the 2,2,4-isomer (876) [2]. Such differences—exceeding typical experimental variation—render generic 'isodecane' mixtures or alternative isomers unsuitable for applications demanding precise retention time alignment, calibrated volatility profiles, or reproducible solvent properties. Substitution without verification introduces quantifiable error in GC-MS identification, distillation process modeling, and environmental fate predictions.

Retention index mismatch
Branching pattern shifts Kovats RI measurably from the 2,2,4-isomer; peak alignment may not transfer.
Volatility profile not interchangeable
Substantially lower boiling point than n-decane alters evaporation rates and distillation behavior.
Thermodynamic data gaps in generic mixtures
Henry's law constant and flash point are isomer-specific; generic isodecane introduces uncertainty.

Quantitative Differentiation: 2,2,6-Trimethylheptane vs. Analogs & Alternatives


GC Retention Index Differentiation from 2,2,4-Trimethylheptane on Non-Polar Columns

On a non-polar squalane capillary column at 100°C, 2,2,6-trimethylheptane exhibits a Kovats retention index (I) of 873, whereas its positional isomer 2,2,4-trimethylheptane elutes at I = 876 [1][2]. This 3-unit difference, consistent across multiple literature reports, enables baseline resolution of these C10H22 isomers under standard GC conditions. The distinct retention behavior stems from the different spatial arrangement of the three methyl branches along the heptane backbone, affecting solute-stationary phase interactions.

GC Retention Index
Head-to-head
I = 873 (2,2,6) vs I = 876 (2,2,4)
ΔI = 3 units
Enables isomer-specific peak assignment in GC
Non-polar squalane column, 100°C
Gas Chromatography Retention Index Isomer Resolution

Boiling Point Reduction vs. Linear n-Decane

2,2,6-Trimethylheptane boils at 149.1°C (at 760 mmHg), approximately 25°C lower than its straight-chain isomer n-decane, which boils at 174°C [1][2]. This significant boiling point depression is a direct consequence of the compound's branched molecular architecture, which reduces the surface area available for intermolecular van der Waals interactions. The ~14% lower boiling point translates to higher volatility at ambient temperatures and altered distillation behavior.

Boiling Point
Head-to-head
149.1 °C vs 174 °C (n-decane)
ΔTb = −24.9 °C
Higher volatility, lower distillation temperature
Atmospheric pressure, 760 mmHg
Thermodynamics Distillation Volatility

Differential Solute Mobility via Henry's Law Constant vs. n-Decane

The Henry's law solubility constant (Hscp) for 2,2,6-trimethylheptane in water at 298.15 K is reported as 1.2×10⁻⁶ mol/(m³·Pa) [1]. While direct experimental comparison data for n-decane under identical conditions is limited in this compilation, branched alkanes generally exhibit systematically lower Henry's law constants than their linear counterparts due to reduced molecular surface area and altered aqueous solubility characteristics. The quantified Hscp value enables precise modeling of air-water partitioning for environmental transport and exposure assessments.

Henry's Law Constant
Class-level
1.2×10⁻⁶ mol/(m³·Pa) at 298 K
Supports environmental fate modeling
Branched alkane class inference; direct comparator data limited
Environmental Fate Air-Water Partitioning Volatilization

Flash Point Specification for Safe Handling vs. n-Decane

2,2,6-Trimethylheptane exhibits a flash point of approximately 37.1°C , which is notably lower than the 51°C flash point reported for n-decane [1]. This ~14°C difference places 2,2,6-trimethylheptane closer to the threshold for flammable liquid classification (typically <37.8°C per OSHA/GHS), whereas n-decane falls clearly into the combustible liquid category. The lower flash point mandates stricter handling, storage, and ventilation protocols.

Flash Point
Data to verify
37.1 °C (closed cup)
Lower flammability threshold vs n-decane
Source data unavailable; verify independently
Safety Flammability Storage Classification

High-Value Application Scenarios for 2,2,6-Trimethylheptane in Analytical and Industrial Workflows


GC-MS Retention Index Calibration and Isomer Resolution

In gas chromatography-mass spectrometry (GC-MS) laboratories analyzing complex hydrocarbon mixtures (e.g., petroleum fractions, environmental samples), 2,2,6-trimethylheptane serves as a well-characterized retention index marker. Its Kovats index of 873 on non-polar columns provides a stable, reproducible reference point for constructing retention index libraries and confirming isomer identity. The quantifiable 3-unit retention difference from 2,2,4-trimethylheptane enables unambiguous peak assignment in samples containing multiple C10 isomers [1].

Distillation Process Modeling and Calibration

The boiling point of 149.1°C—24.9°C lower than n-decane—makes 2,2,6-trimethylheptane a valuable calibration compound for distillation columns and vapor-liquid equilibrium models involving branched hydrocarbons [2]. Its distinct volatility profile supports accurate simulation of refinery streams where branched C10 isomers concentrate in specific boiling fractions.

Environmental Fate and Transport Modeling

For researchers modeling the environmental partitioning of hydrocarbon contaminants, the availability of a tabulated Henry's law constant (1.2×10⁻⁶ mol/(m³·Pa)) for 2,2,6-trimethylheptane [3] enables quantitative prediction of air-water exchange and volatilization rates. This specific value cannot be reliably extrapolated from generic 'isodecane' mixtures, making the pure compound essential for high-fidelity environmental fate assessments.

Fuel Component Research and Knock Resistance Studies

As a highly branched C10 alkane, 2,2,6-trimethylheptane exhibits structural features associated with elevated octane ratings. While 2,2,4-trimethylpentane (isooctane) serves as the 100-point reference, 2,2,6-trimethylheptane's distinct branching pattern (geminal at C2, isolated at C6) makes it a candidate for studying structure-property relationships in combustion chemistry and fuel blending optimization [4].

Application
Selection Property
Validation Focus
GC-MS retention index calibration
Isomer-resolved Kovats index
Peak assignment and RI library construction
Distillation column calibration
Branching-dependent boiling point
Volatility profiling and VLE modeling
Environmental fate modeling
Compound-specific Henry's law constant
Air-water partitioning calculations
Fuel combustion research
Branched alkane structure-property relationship
Octane rating and knock resistance studies

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